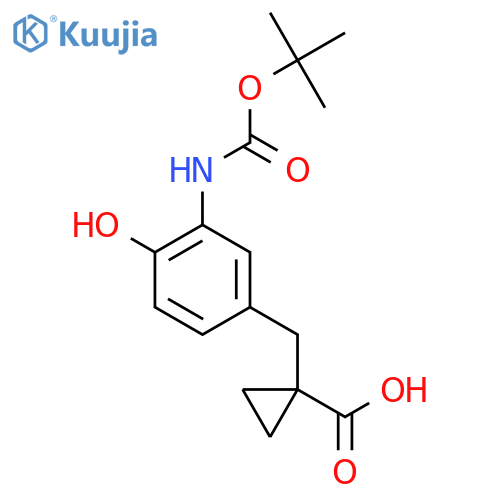Cas no 2229322-06-7 (1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid)

2229322-06-7 structure
商品名:1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid
- 2229322-06-7
- EN300-1874421
- 1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
-
- インチ: 1S/C16H21NO5/c1-15(2,3)22-14(21)17-11-8-10(4-5-12(11)18)9-16(6-7-16)13(19)20/h4-5,8,18H,6-7,9H2,1-3H3,(H,17,21)(H,19,20)
- InChIKey: BQQWAUFEWZFEPU-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC2C=CC(=C(C=2)NC(=O)OC(C)(C)C)O)CC1)=O
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1874421-0.25g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.25g |
$1328.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-1.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1874421-2.5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 2.5g |
$2828.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-0.5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.5g |
$1385.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-1g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 1g |
$1442.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-0.05g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.05g |
$1212.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-0.1g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.1g |
$1269.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 5g |
$4184.0 | 2023-09-18 | ||
| Enamine | EN300-1874421-5.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1874421-10.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 10g |
$6205.0 | 2023-06-01 |
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
2229322-06-7 (1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 4964-69-6(5-Chloroquinaldine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
